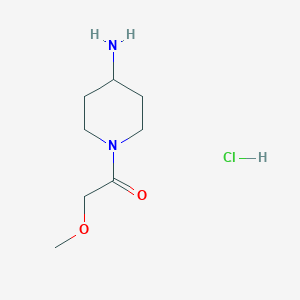

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-7(9)3-5-10;/h7H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABZCYDGCZVEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride has shown promise in the following areas:

- Pharmacological Activity : Preliminary studies indicate that the compound may exhibit potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in metabolic processes .

- Dipeptidyl Peptidase IV Inhibition : Similar compounds have been noted for their Dipeptidyl Peptidase IV (DPP-IV) inhibition properties, which are crucial in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Drug Development : Its unique structure allows it to act as a building block for synthesizing more complex molecules with potential therapeutic effects. The amino group can participate in nucleophilic reactions, making it valuable for creating derivatives with varying biological activities .

Cosmetic Formulations

Recent studies have explored the incorporation of this compound in cosmetic formulations:

- Stabilizing Agent : The compound's properties may enhance the stability and efficacy of topical formulations. Its ability to interact with skin receptors could lead to improved skin penetration and bioavailability of active ingredients .

Table 1: Summary of Biological Activities

Case Study: DPP-IV Inhibition

A study conducted on related compounds demonstrated significant DPP-IV inhibition, suggesting that this compound may share similar properties. The mechanism involves enhancing insulin response by inhibiting the enzyme responsible for degrading incretin hormones, which are vital for glucose metabolism.

Case Study: Cosmetic Application

In cosmetic formulations, the compound was evaluated for its stability and skin-feel properties. The results indicated that it could enhance moisture retention and improve the overall sensory experience of topical products, making it a candidate for further development in skincare applications .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethanone moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a 4-aminopiperidine core, a methoxyethyl ketone group, and a hydrochloride salt.

- The methoxy group enhances solubility in polar solvents compared to non-substituted analogs .

Comparison with Structurally Similar Compounds

1-(4-Aminopiperidin-1-yl)ethanone Hydrochloride

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 178.66 g/mol

- CAS Number : 214147-48-5

- Key Differences: Lacks the methoxy group on the ethanone chain, reducing polarity. Lower molecular weight (178.66 vs. 208.69) and simpler structure. Applications: Intermediate in synthesizing kinase inhibitors and antipsychotic agents .

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one Hydrochloride

(2E)-1-(4-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one Hydrochloride

- Molecular Formula : C₁₄H₁₉ClN₂O

- Molecular Weight : 266.77 g/mol

- CAS Number: Not explicitly listed (synonym: 1-[(2E)-3-Phenylprop-2-enoyl]piperidin-4-amine hydrochloride)

- Key Differences :

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride

Benzyl 4-aminopiperidine-1-carboxylate

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.30 g/mol

- CAS Number : 120278-07-1

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Applications |

|---|---|---|---|---|---|

| Target Compound | C₈H₁₇ClN₂O₂ | 208.69 | Methoxyethyl ketone | 1158579-16-8 | Pharmaceutical intermediate |

| 1-(4-Aminopiperidin-1-yl)ethanone HCl | C₇H₁₅ClN₂O | 178.66 | Acetylpiperidine | 214147-48-5 | Kinase inhibitor synthesis |

| 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one HCl | C₁₄H₂₁ClN₂O | 268.79 | Phenylpropanone | 1158369-93-7 | GPCR-targeted drug discovery |

| (2E)-1-(4-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one HCl | C₁₄H₁₉ClN₂O | 266.77 | α,β-unsaturated ketone | - | Reactive intermediate |

| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl | C₁₂H₁₇Cl₂N₃O | 292.20 | Pyridine, dihydrochloride | 1286265-79-9 | Neurological research |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.30 | Benzyl carbamate | 120278-07-1 | Prodrug development |

Research Findings and Functional Insights

- Solubility: The methoxy group in the target compound enhances water solubility compared to phenyl-substituted analogs, making it preferable for intravenous formulations .

- Reactivity : α,β-unsaturated ketones (e.g., compound 2.3) exhibit higher electrophilicity, enabling covalent binding to cysteine residues in enzymes .

- Synthetic Utility : The acetylpiperidine analog (compound 2.1) is a versatile intermediate in multi-step syntheses due to its stability and ease of functionalization .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, also known by its CAS number 1158579-16-8, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C8H17ClN2O |

| Molecular Weight | 188.69 g/mol |

| CAS Number | 1158579-16-8 |

Research indicates that this compound functions primarily as a modulator of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), particularly those involved in dopamine and serotonin signaling pathways. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

Pharmacological Effects

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels may contribute to these effects.

- Cognitive Enhancement : Research indicates that the compound may enhance cognitive functions, potentially making it beneficial for conditions such as Alzheimer's disease.

- Analgesic Properties : Preliminary findings suggest that it may possess analgesic properties, offering potential for pain management therapies.

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

- Study on Antidepressant Effects :

- Cognitive Enhancement Research :

- Pain Management Study :

Q & A

Q. Analytical validation :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H NMR for amine and ketone protons) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for pharmacological studies) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 233.2) .

Basic: What key structural features influence this compound’s reactivity and biological activity?

The compound contains:

- A 4-aminopiperidine ring : Enhances basicity and enables hydrogen bonding with biological targets.

- A methoxyethyl ketone group : Increases solubility and serves as a site for nucleophilic substitution .

- Hydrochloride salt : Improves crystallinity and stability in aqueous media .

These features facilitate interactions with enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors), as observed in related piperidine derivatives .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Q. Methodological strategies :

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen.

- Catalysis : Add triethylamine to neutralize HCl byproducts, shifting equilibrium toward product formation .

- Temperature gradients : Use gradual warming (e.g., 0°C → room temperature) to minimize exothermic side reactions.

Q. Example optimization table :

| Parameter | Initial Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Dichloromethane | Ethanol | +15% |

| Catalyst | None | Triethylamine | +20% |

| Reaction Time | 12 hours | 8 hours | +10% |

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Q. Stepwise approach :

Cross-validation : Repeat analyses using orthogonal methods (e.g., IR spectroscopy for functional group verification) .

Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals.

High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₉H₁₇N₂O₂Cl) to rule out impurities .

Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) causing split peaks .

Advanced: How does the hydrochloride salt form impact solubility and stability in assays?

- Solubility : The salt form increases aqueous solubility (~50 mg/mL in PBS at pH 7.4) compared to the free base (<10 mg/mL) .

- Stability : Hygroscopicity requires storage under desiccation. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation .

- Bioavailability : Enhanced dissolution in gastrointestinal models (e.g., FaSSIF media) correlates with improved in vivo absorption .

Advanced: What in silico methods predict interactions with CNS targets?

- Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₁A, ΔG ≈ -9.2 kcal/mol) .

- Pharmacophore modeling : Identify critical features (e.g., amine distance to ketone) using Schrödinger’s Phase .

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) with GROMACS .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to design SAR studies for pharmacological optimization?

Q. Key steps :

Analog synthesis : Modify the methoxy group (e.g., ethoxy, isopropoxy) and assess activity .

Biological assays : Test analogs against target panels (e.g., kinase inhibition IC₅₀ profiling) .

Data analysis : Use QSAR models to correlate substituent electronegativity with potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.